BocNH-PEG3-acid-amine DBCO BocNH-PEG3-acid-amine DBCO
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669890
InChI: InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Molecular Formula: C32H41N3O7
Molecular Weight: 579.7 g/mol

BocNH-PEG3-acid-amine DBCO

CAS No.:

Cat. No.: VC13669890

Molecular Formula: C32H41N3O7

Molecular Weight: 579.7 g/mol

* For research use only. Not for human or veterinary use.

BocNH-PEG3-acid-amine DBCO -

Specification

Molecular Formula C32H41N3O7
Molecular Weight 579.7 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38)
Standard InChI Key TXRMZLUDCISDKZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Introduction

Chemical Structure and Functional Components

BocNH-PEG3-acid-amine DBCO integrates four key structural elements:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne moiety that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, eliminating the need for cytotoxic copper catalysts .

  • PEG3 Spacer: A triethylene glycol chain that enhances hydrophilicity, reduces steric hindrance, and improves solubility in aqueous and organic solvents .

  • Boc-Protected Amine (BocNH): A tert-butoxycarbonyl (Boc)-protected primary amine, which provides stability during synthesis and allows deprotection under acidic conditions for subsequent conjugation .

  • Acid and Amine Groups: A carboxylic acid (-COOH) and a free amine (-NH2) enable further functionalization via carbodiimide coupling or NHS ester chemistry .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₄₁N₃O₇ (inferred)*
Molecular Weight~579.69 g/mol
Purity>95%
SolubilityDCM, DMF, DMSO, THF
Storage Conditions-20°C

*Exact formula varies depending on acid/amine positioning; inferred from analogous compounds .

Synthesis and Purification

The synthesis of BocNH-PEG3-acid-amine DBCO involves sequential conjugation steps:

  • DBCO Activation: The DBCO group is introduced via amide bond formation with the PEG3 spacer .

  • PEG3 Functionalization: The PEG3 chain is modified with a Boc-protected amine and a carboxylic acid group through esterification or carbodiimide-mediated coupling .

  • Deprotection and Purification: The Boc group is retained for stability, while the final product is purified via HPLC or column chromatography to achieve >95% purity .

Physicochemical and Stability Profiles

Solubility and Compatibility

  • Organic Solvents: Highly soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) .

  • Aqueous Buffers: PEG3 enhances solubility in mild aqueous conditions (pH 6–8), critical for biological applications .

  • Thermal Stability: DBCO remains stable at room temperature, with degradation observed only above 60°C .

Applications in Bioconjugation and Drug Development

Bioorthogonal Labeling

BocNH-PEG3-acid-amine DBCO’s DBCO group reacts selectively with azides in live cells or complex mixtures, enabling:

  • Antibody-Drug Conjugates (ADCs): Site-specific coupling of toxins to monoclonal antibodies .

  • Fluorescent Probes: Attachment of dyes (e.g., TAMRA, fluorescein) for imaging .

Drug Delivery Systems

  • Nanoparticle Functionalization: PEG3 spacers minimize immune recognition, while the acid/amine groups anchor targeting ligands .

  • Protease-Activated Prodrugs: Acid-labile linkers enable pH-sensitive drug release in tumor microenvironments .

Surface Modification

  • Biosensors: Immobilization of biomolecules on gold or silica surfaces via thiol or silane chemistry .

Comparative Analysis with Analogous Compounds

Table 2: Comparison of DBCO-PEG3 Derivatives

CompoundFunctional GroupsMolecular WeightKey Advantage
DBCO-PEG3-amine DBCO, NH2479.57Simplicity, low cost
DBCO-PEG3-Boc Amine DBCO, BocNH579.69Stability, controlled conjugation
DBCO-Amine-PEG3-Fmoc DBCO, FmocNH701.82Orthogonal protection
BocNH-PEG3-acid-amine DBCODBCO, BocNH, COOH, NH2~600 (inferred)Multifunctionality

Challenges and Future Directions

  • Stereochemical Complexity: The DBCO moiety’s strained ring requires precise synthesis to avoid side reactions .

  • Cost-Efficiency: Large-scale production remains expensive due to multi-step purification .

  • Emerging Applications: Potential uses in CRISPR delivery and covalent protein drugs warrant further study .

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